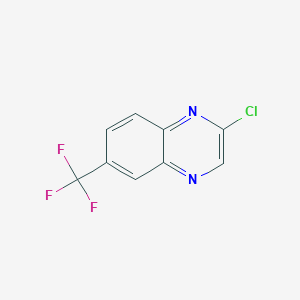

2-Chloro-6-(trifluoromethyl)quinoxaline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2/c10-8-4-14-7-3-5(9(11,12)13)1-2-6(7)15-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOWPBJJCLWQMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393523 | |

| Record name | 2-chloro-6-(trifluoromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41213-32-5 | |

| Record name | 2-chloro-6-(trifluoromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-(trifluoromethyl)quinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)quinoxaline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-(trifluoromethyl)quinoxaline, a key heterocyclic intermediate in medicinal chemistry. This document delves into its physical and chemical properties, provides a detailed, validated protocol for its synthesis and characterization, and explores its applications in drug discovery, particularly as a scaffold for kinase inhibitors. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required for the effective utilization of this versatile compound.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline, a fused bicyclic system comprising a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The chloro substituent at the 2-position provides a reactive handle for further molecular elaboration through nucleophilic substitution reactions, making this compound a valuable building block for the synthesis of diverse compound libraries.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective handling, reaction optimization, and formulation.

Structural and General Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 41213-32-5 | [1] |

| Molecular Formula | C₉H₄ClF₃N₂ | [1] |

| Molecular Weight | 232.59 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

Predicted Physical Properties

| Property | Predicted Value | Notes |

| Melting Point | Not available | Data for the related 2-(Trifluoromethyl)quinoxaline is 60-65 °C.[2] |

| Boiling Point | Not available | Data for the related 2-chloro-6-(trifluoromethyl)pyrazine is 135 °C.[3] |

| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Dichloromethane, Ethyl Acetate). Limited solubility in non-polar solvents and water. | Based on general solubility principles of similar heterocyclic compounds. |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. The following protocol is a validated method for its preparation.

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-(Trifluoromethyl)quinoxalin-2(1H)-one

-

To a stirred solution of 4-(trifluoromethyl)-1,2-phenylenediamine (1 equivalent) in ethanol, add ethyl glyoxalate (1.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 3-(trifluoromethyl)quinoxalin-2(1H)-one.

Step 2: Synthesis of this compound

-

To a flask containing 3-(trifluoromethyl)quinoxalin-2(1H)-one (1 equivalent), add phosphorus oxychloride (POCl₃) (5-10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux, ensuring the reaction is carried out in a well-ventilated fume hood.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The following data are representative of the expected spectral characteristics.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the quinoxaline ring system. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for all nine carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A single resonance is expected for the trifluoromethyl group.

3.3.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching of the quinoxaline core, and C-Cl and C-F stretching vibrations.

3.3.3. Mass Spectrometry (MS)

The mass spectrum, typically obtained using electron ionization (EI), will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observed. Fragmentation patterns will likely involve the loss of chlorine and the trifluoromethyl group.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the susceptibility of the C2-chloro group to nucleophilic aromatic substitution (SₙAr). This reactivity makes it a versatile intermediate for the synthesis of a wide range of derivatives.

Nucleophilic Aromatic Substitution (SₙAr)

Caption: General scheme for nucleophilic aromatic substitution.

This reaction allows for the introduction of various functional groups at the 2-position, including amines, alcohols, and thiols, leading to the generation of diverse chemical libraries for biological screening.

Application as a Kinase Inhibitor Scaffold

The quinoxaline core is a well-established scaffold for the design of kinase inhibitors. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of many known kinase inhibitors. The trifluoromethyl group can contribute to enhanced binding affinity and improved pharmacokinetic properties.

Recent studies have identified 2,3,6-trisubstituted quinoxaline derivatives as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[4] Furthermore, quinoxaline derivatives have been developed as potent inhibitors of Pim-1 and Pim-2 kinases, which are implicated in cell proliferation and survival.[5]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]

-

Precautionary Statements:

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[6][7][8]

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its well-defined physicochemical properties, established synthetic route, and reactive chloro group make it an ideal starting material for the synthesis of diverse libraries of compounds. Its demonstrated potential as a scaffold for kinase inhibitors highlights its importance in the ongoing quest for novel therapeutic agents. This technical guide provides a solid foundation for researchers to confidently and effectively utilize this compound in their drug discovery and development endeavors.

References

-

An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2025, April 3). Indian Journal of Chemistry, 64, 378-382. Retrieved from [Link]

-

New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. (2021, February 6). Molecules, 26(4), 868. Retrieved from [Link]

-

synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters, 5(4), 543-550. Retrieved from [Link]

-

Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones. Supporting Information. Retrieved from [Link]

-

Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. (2022, January 27). Molecules, 27(3), 833. Retrieved from [Link]

-

2-Chloroquinoxaline. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(3), o568. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. (2016, May 3). Drug Design, Development and Therapy, 10, 1627–1643. Retrieved from [Link]

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). Molecules, 25(21), 5032. Retrieved from [Link]

-

2-chloro-6-(trifluoromethyl)pyrazine. ChemSynthesis. Retrieved from [Link]

-

Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. (2021). Journal of Medicinal Chemistry, 64(24), 17956–17980. Retrieved from [Link]

- Synthesis method of 2-chloro-6-chloroquinoxaline. (2011). Google Patents.

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014, December 16). BMC Bioinformatics, 15, 407. Retrieved from [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). Molecules, 26(16), 4993. Retrieved from [Link]

-

Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023, March 7). Journal of Medicinal Chemistry, 66(6), 4065–4076. Retrieved from [Link]

-

EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. (2020, September 15). Journal of Chemical Technology and Metallurgy, 56(5), 881-900. Retrieved from [Link]

-

2-Chloro-6-methoxyquinoxaline. PubChem. Retrieved from [Link]

-

This compound. Amerigo Scientific. Retrieved from [Link]

-

Synthesis and antimicrobial activity of certain novel quinoxalines. (2004). Farmaco, 59(8), 615-620. Retrieved from [Link]

-

Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (2017). Molecules, 22(10), 1733. Retrieved from [Link]

-

Quinoxaline synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

2-chloro-6-nitroquinoxaline. ChemSynthesis. Retrieved from [Link]

-

FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Chemistry, 28(11), 2411-2416. Retrieved from [Link]

-

Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. (2018). Tropical Journal of Pharmaceutical Research, 17(1), 133-140. Retrieved from [Link]

-

Identification of 2,3,6-trisubstituted quinoxaline derivatives as a Wnt2/β-catenin pathway inhibitor in non-small-cell lung cancer cell lines. (2010, October 1). Bioorganic & Medicinal Chemistry Letters, 20(19), 5773-5777. Retrieved from [Link]

-

2-Chloro-5,6-bis(fluoromethyl)quinoxaline. PubChem. Retrieved from [Link]

-

FTIR analysis of the quinoxaline compound. ResearchGate. Retrieved from [Link]

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. 2-(三氟甲基)喹喔啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. aksci.com [aksci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. tcichemicals.com [tcichemicals.com]

2-Chloro-6-(trifluoromethyl)quinoxaline chemical structure and CAS number

An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)quinoxaline for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's structural characteristics, synthesis, reactivity, and strategic applications, grounding all information in established scientific principles and methodologies.

Introduction: The Strategic Importance of a Privileged Scaffold

Quinoxaline, a bicyclic heterocycle composed of a fused benzene and pyrazine ring, represents a "privileged scaffold" in drug discovery.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The subject of this guide, this compound, is a particularly valuable derivative for two primary reasons:

-

The Trifluoromethyl Group (-CF3): The introduction of a -CF3 group at the 6-position significantly modulates the molecule's physicochemical properties. This group is a well-established bioisostere for other functionalities and is prized in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and improve target binding affinity through unique electronic effects.[4]

-

The 2-Chloro Substituent (-Cl): The chlorine atom at the 2-position of the pyrazine ring is not merely a substituent; it is a versatile synthetic handle. Its presence activates the ring for nucleophilic aromatic substitution (SNAr), providing a straightforward and efficient anchor point for introducing a wide array of functional groups and building molecular complexity.[5][6]

This combination of a bio-active core, a property-modulating -CF3 group, and a reactive chlorine atom makes this compound a highly sought-after intermediate for synthesizing novel therapeutic agents.

Core Chemical Identity and Physicochemical Properties

Precise identification is critical for any chemical entity in a research and development setting. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 41213-32-5 | [7][8][9] |

| Molecular Formula | C₉H₄ClF₃N₂ | [7][9] |

| Molecular Weight | 232.59 g/mol | [7][9] |

| MDL Number | MFCD05669533 | [7][9] |

Chemical Structure Visualization

The structural representation of this compound is provided below, generated using the DOT language.

Caption: Chemical structure of this compound.

Synthesis and Chemical Reactivity

General Synthetic Strategy

The synthesis of quinoxaline derivatives is a well-established area of heterocyclic chemistry. The most common and robust method involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[3] For halogenated quinoxalines like the target compound, a multi-step approach is typical.

Caption: General synthetic workflow for this compound.

Causality of Experimental Choices:

-

Starting Material Selection: 4-(Trifluoromethyl)benzene-1,2-diamine is the logical precursor as it already contains the required trifluoromethyl group in the correct position relative to the two amino groups that will form the pyrazine ring.

-

Condensation: Reaction with a 1,2-dicarbonyl compound like glyoxal is the foundational step for forming the quinoxaline core. Using an unsymmetrical dicarbonyl like pyruvic acid could also be employed, leading directly to a quinoxalinone intermediate.

-

Chlorination: The resulting quinoxalinone intermediate possesses a hydroxyl group (in its tautomeric form) at the 2-position. This group is readily converted to the desired chloro substituent using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). POCl₃ is often preferred for its efficacy in converting heterocyclic hydroxyls to chlorides.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The defining feature of this compound's utility is its susceptibility to SNAr reactions. The electron-withdrawing nature of the pyrazine ring nitrogens, further enhanced by the trifluoromethyl group on the benzene ring, renders the C2-carbon highly electrophilic. This allows the chlorine atom to be readily displaced by a wide range of nucleophiles.

Common Nucleophiles:

-

Amines (R-NH₂): To introduce substituted amino groups, crucial for tuning solubility and biological target interactions.

-

Alcohols/Phenols (R-OH): To form ether linkages.

-

Thiols (R-SH): To form thioether linkages.

-

Organometallic Reagents: For carbon-carbon bond formation via cross-coupling reactions (e.g., Suzuki, Stille), although this often requires catalytic activation.

This reactivity provides a modular and predictable platform for generating large libraries of novel quinoxaline derivatives for structure-activity relationship (SAR) studies.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a cornerstone for the development of targeted therapeutics. Its derivatives have been investigated for a multitude of applications.

-

Anticancer Agents: The quinoxaline core is found in numerous compounds with antiproliferative activity.[10] The ability to easily modify the 2-position allows chemists to append side chains that can interact with specific enzyme active sites or protein-protein interfaces implicated in cancer pathways. The trifluoromethyl group can enhance cell permeability and metabolic stability, leading to improved pharmacokinetic profiles.[4]

-

Antimicrobial Agents: Quinoxaline 1,4-dioxides are a known class of antimicrobial agents.[4] While this specific compound is not a dioxide, its core structure is a valid starting point for developing new antibacterial and antifungal compounds. The -CF3 group has been shown to significantly increase anti-mycobacterial activity in some quinoxaline derivatives.[4]

-

Kinase Inhibitors: The planar, nitrogen-containing structure of quinoxaline is well-suited to fit into the ATP-binding pocket of many kinases, a major class of drug targets. The C2 position is an ideal vector for introducing functionalities that can form key hydrogen bonds or other interactions to achieve potency and selectivity.

Exemplar Experimental Protocol: SNAr with a Primary Amine

This section provides a validated, step-by-step methodology for a typical nucleophilic substitution reaction.

Objective: To synthesize 2-(Benzylamino)-6-(trifluoromethyl)quinoxaline from this compound.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Reagent Addition: Add benzylamine (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq).

-

Expertise Note: DIPEA is used as a non-nucleophilic base to quench the HCl generated during the reaction. Using an excess ensures the reaction goes to completion and prevents the protonation of the nucleophile.

-

-

Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C).

-

Trustworthiness Note: The reaction progress must be monitored by a self-validating system like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

-

Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water or saturated NaHCO₃ solution. c. Extract the aqueous layer three times with a suitable organic solvent like Ethyl Acetate (EtOAc). d. Combine the organic layers and wash sequentially with water and then brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(Benzylamino)-6-(trifluoromethyl)quinoxaline.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound is more than a simple chemical; it is a strategic tool for innovation in pharmaceutical research. Its unique combination of a biologically relevant core, a property-enhancing trifluoromethyl group, and a synthetically versatile chlorine atom provides an efficient and logical pathway to novel chemical entities. Understanding its synthesis, reactivity, and the rationale behind its application empowers researchers to design and execute more effective drug discovery campaigns.

References

-

Amerigo Scientific. This compound. [Link]

-

AbacipharmTech. This compound. [Link]

-

Fluoropharm. 41213-32-5 | this compound. [Link]

-

National Institutes of Health (NIH). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. [Link]

-

PubChem. 2-Chloro-5,6-bis(fluoromethyl)quinoxaline. [Link]

-

Royal Society of Chemistry. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. [Link]

-

Reagentia. 3-chloro-2-methyl-6-(trifluoromethyl)quinoxaline (1 x 100 mg). [Link]

-

Journal of Chemical Technology and Metallurgy. EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. [Link]

-

PubChem. 2-Chloro-6-methoxyquinoxaline. [Link]

-

ResearchGate. 2-Chloroquinoxaline. [Link]

-

ResearchGate. Efficient Synthesis of Quinoxaline Derivatives by Selective Modification of 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-Oxide. [Link]

-

PubMed Central. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. [Link]

-

National Library of Medicine. Discovery of a novel quinoxalinhydrazide with a broad-spectrum anticancer activity. [Link]

-

PubMed. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. [Link]

-

ResearchGate. Structure of 2-chloroquinoxaline (2Cl-quinox). [Link]

-

ResearchGate. THE STRUCTURAL STUDY, HIRSHFELD SURFACE ANALYSIS, AND DFT CALCULATIONS OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 9. 41213-32-5 | this compound - 杭州氟药药业有限公司 [fluoropharm.com]

- 10. Discovery of a novel quinoxalinhydrazide with a broad-spectrum anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Synthesis of 2-Chloro-6-(trifluoromethyl)quinoxaline: Strategies and Methodologies for a Key Medicinal Chemistry Building Block

Introduction: The Strategic Importance of Fluorinated Quinoxalines

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities as anticancer, antimicrobial, and antiviral compounds.[3][4][5][6] The strategic introduction of specific functional groups onto this privileged core can profoundly influence a molecule's physicochemical and pharmacological properties. Halogens, such as chlorine, serve as versatile synthetic handles for subsequent cross-coupling reactions and can enhance binding affinity.[7] Simultaneously, the trifluoromethyl (CF₃) group is a highly sought-after moiety in drug design, known for improving metabolic stability, lipophilicity, and receptor binding affinity.[8][9]

This guide provides an in-depth technical overview of the synthesis of 2-Chloro-6-(trifluoromethyl)quinoxaline, a critical intermediate for the development of novel pharmaceuticals. We will explore the primary synthetic pathways, delve into the causality behind experimental choices, and provide detailed protocols for its preparation, targeting researchers and professionals in drug development.

Core Synthetic Strategy: A Two-Step Approach from Substituted o-Phenylenediamine

The most robust and widely adopted method for constructing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent.[1][10] For the synthesis of this compound, the most logical and efficient strategy involves a two-step sequence:

-

Cyclocondensation: Reaction of 4-(trifluoromethyl)benzene-1,2-diamine with a suitable two-carbon electrophile to form the heterocyclic intermediate, 6-(trifluoromethyl)quinoxalin-2(1H)-one .

-

Chlorination: Conversion of the quinoxalin-2(1H)-one intermediate to the final product, This compound , using a potent chlorinating agent.

This pathway is advantageous as it unambiguously establishes the position of the trifluoromethyl group from the outset and utilizes a reliable chlorination reaction on a well-defined intermediate.

Figure 1: Primary synthetic route for this compound.

Part 1: Synthesis of the Quinoxalin-2(1H)-one Intermediate

The foundational step in this synthesis is the formation of the quinoxaline ring system. The choice of starting materials is critical for efficiency and regiochemical control.

Starting Materials Rationale

-

4-(Trifluoromethyl)benzene-1,2-diamine: This is the cornerstone starting material. It ensures the trifluoromethyl group is pre-installed at the correct position (C6 of the final product) and avoids complex and often low-yielding late-stage trifluoromethylation reactions.

-

Ethyl 2-oxoacetate (Ethyl Glyoxalate): This α-ketoester is an ideal two-carbon synthon. It provides two distinct electrophilic centers. The more reactive aldehyde-equivalent ketone reacts with one amino group, followed by intramolecular cyclization and dehydration involving the second amino group and the ester, directly yielding the desired quinoxalin-2(1H)-one heterocycle.

Experimental Protocol: Cyclocondensation

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethyl)benzene-1,2-diamine (1.0 equivalent) and a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Reagent Addition: Add ethyl 2-oxoacetate (approximately 1.1 equivalents) to the solution.[11] An acidic catalyst, such as a few drops of acetic acid, can be added to facilitate the condensation.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 6-(trifluoromethyl)quinoxalin-2(1H)-one, often precipitates from the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol or water, and dry under vacuum. If necessary, the crude product can be recrystallized from a suitable solvent like ethanol to achieve high purity.

Part 2: Chlorination of the Quinoxalin-2(1H)-one

The conversion of the C2-oxo group of the intermediate to a chloro group is a classic transformation for heterocyclic systems. This step activates the C2 position for subsequent nucleophilic aromatic substitution (SNAr) reactions, making the final product a versatile building block.[7][12]

Chlorinating Agent Rationale

-

Phosphorus Oxychloride (POCl₃): This is the most common and effective reagent for converting cyclic amides (lactams), such as quinoxalinones, into their corresponding chloro-derivatives.[4] The reaction mechanism involves the activation of the carbonyl oxygen by phosphorus, creating a good leaving group and facilitating the subsequent nucleophilic attack by chloride.

-

Catalyst (DMF): A catalytic amount of N,N-dimethylformamide (DMF) is often added. DMF reacts with POCl₃ to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺Cl⁻), which is a more powerful and soluble electrophilic species that accelerates the reaction.[4]

Figure 2: Logical flow from starting materials to the final product.

Experimental Protocol: Chlorination

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize evolved HCl gas). Add the dried 6-(trifluoromethyl)quinoxalin-2(1H)-one (1.0 equivalent).

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents), which can also serve as the solvent. Add a catalytic amount of DMF (e.g., 0.1 equivalents).[13]

-

Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-6 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up and Isolation:

-

After completion, carefully cool the reaction mixture to room temperature.

-

Slowly and cautiously quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and must be done with extreme care in a fume hood.

-

Neutralize the acidic aqueous solution by the slow addition of a base, such as sodium bicarbonate solution or aqueous sodium hydroxide, until the pH is approximately 7-8.

-

The crude product will precipitate as a solid.

-

-

Purification:

-

Collect the solid by filtration and wash thoroughly with water.

-

Extract the product from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

-

Data Summary

The following table summarizes the typical reaction parameters for the synthesis of this compound.

| Step | Reactants | Key Reagents/Catalyst | Solvent | Temp. | Time | Typical Yield |

| 1. Cyclocondensation | 4-(CF₃)-benzene-1,2-diamine, Ethyl 2-oxoacetate | Acetic Acid (cat.) | Ethanol | 78 °C | 2-4 h | >85% |

| 2. Chlorination | 6-(CF₃)-quinoxalin-2(1H)-one | POCl₃, DMF (cat.) | POCl₃ (excess) | 110 °C | 3-6 h | 70-90% |

Conclusion and Outlook

The synthesis of this compound is reliably achieved through a two-step sequence involving the cyclocondensation of 4-(trifluoromethyl)benzene-1,2-diamine followed by chlorination with phosphorus oxychloride. This method is efficient, scalable, and provides strategic access to a highly valuable building block. The C2-chloro substituent serves as a versatile reactive site for introducing further molecular diversity through nucleophilic substitution, enabling researchers and drug development professionals to readily explore the chemical space around the quinoxaline core in the pursuit of novel therapeutic agents.

References

- Jahagirdar, A. A., et al. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Saudi Chemical Society.

-

Wu, M.-C., et al. (2022). Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. Chemical Communications. Available at: [Link]

-

Wu, M.-C., et al. (2022). Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. RSC Publishing. Available at: [Link]

-

Wu, M.-C., et al. (2022). Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. RSC Publishing. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of quinoxaline‐2,3‐diones. ResearchGate. Available at: [Link]

-

ACS Publications. (2024). Lewis Acid-Mediated Isothiocyanation and Chlorination of Quinoxalin-2(1H)-ones under Visible Light Conditions. The Journal of Organic Chemistry. Available at: [Link]

-

Ingenta Connect. (n.d.). Synthesis and Characterization of some Novel Quinoxaline-2, 3-Dione Derivatives: A Preliminary Investigation on their Cytotoxicity. Ingenta Connect. Available at: [Link]

-

International Journal of Pharmaceutics and Drug Analysis. (2017). SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3-DIONE DERIVATIVES. International Journal of Pharmaceutics and Drug Analysis. Available at: [Link]

-

Rout, S., et al. (n.d.). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. PMC - NIH. Available at: [Link]

- Wiley Online Library. (n.d.). Metal-free one-pot synthesis of quinoxalines via C–α-CH2-extrusion process. Wiley Online Library.

-

Gasperini, M., et al. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. NIH. Available at: [Link]

-

Beilstein Journals. (n.d.). Supporting Information: Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoquinoxalines and quinoxalin-2-amines. Beilstein Journals. Available at: [Link]

-

RSC Publishing. (n.d.). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry. Available at: [Link]

-

RSC Publishing. (n.d.). The chlorination, sulphonation, and nitration of pyrrolo[1,2-a]quinoxalines. Journal of the Chemical Society C: Organic. Available at: [Link]

-

Siddiqui, S., et al. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]

-

El-Naggar, M. A., et al. (2022). One pot synthesis of two potent Ag(I) complexes with quinoxaline ligand, X-ray structure, Hirshfeld analysis, antimicrobial, and antitumor investigations. PubMed. Available at: [Link]

-

El-Naggar, M. A., et al. (2022). One pot synthesis of two potent Ag(I) complexes with quinoxaline ligand, X-ray structure, Hirshfeld analysis, antimicrobial, and antitumor investigations. NIH. Available at: [Link]

-

Ghorab, M. M., et al. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. MDPI. Available at: [Link]

-

Vicente, A. T., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. PubMed. Available at: [Link]

-

Shen, J., et al. (2016). One-Pot Regiospecific Synthesis of Quinoxalines via a CH2-Extrusion Reaction. Organic Letters. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. ResearchGate. Available at: [Link]

-

Bertolami, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

-

Journal of Chemical Reaction and Synthesis. (2021). One pot synthesis of conjugated chalcone-quinoxalines using an organocatalyst under ultrasonic mediation. Journal of Chemical Reaction and Synthesis. Available at: [Link]

-

PubMed Central. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. Available at: [Link]

-

Sharma, A., et al. (n.d.). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Pharmacophore. (2010). Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review. Pharmacophore. Available at: [Link]

- Google Patents. (n.d.). CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline. Google Patents.

-

SID. (n.d.). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFICIENT AND REUSABLE CATALYST. SID. Available at: [Link]

-

CSIR-NIScPR. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. Available at: [Link]

- Google Patents. (n.d.). WO1991001977A1 - Process for preparing 2,6-dicholoroquinoxaline. Google Patents.

Sources

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline - Google Patents [patents.google.com]

A Technical Guide to the Predicted Spectroscopic Profile of 2-Chloro-6-(trifluoromethyl)quinoxaline

Abstract: This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 2-Chloro-6-(trifluoromethyl)quinoxaline. As a molecule of significant interest in the fields of medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount for its application and development. Due to the limited availability of direct experimental data in the public domain, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a scientifically rigorous, predicted spectroscopic profile. By analyzing data from structurally analogous compounds, including 2-chloroquinoxaline and various trifluoromethyl-substituted aromatics, this guide offers a reliable reference for researchers, scientists, and drug development professionals. Detailed experimental protocols, data interpretation, and workflow visualizations are provided to support future synthesis and characterization efforts.

Introduction and Molecular Structure

This compound is a halogenated heterocyclic compound featuring a quinoxaline core. The quinoxaline scaffold is a key pharmacophore found in numerous biologically active compounds, exhibiting properties ranging from anticancer to antimicrobial. The strategic placement of a chlorine atom at the 2-position provides a versatile synthetic handle for nucleophilic aromatic substitution, allowing for molecular diversification. Furthermore, the trifluoromethyl group at the 6-position, a common bioisostere in drug design, can significantly enhance metabolic stability, lipophilicity, and binding affinity.

The accurate characterization of this molecule is the first critical step in its development pipeline. This guide serves as a foundational document, presenting a predicted but expertly reasoned spectroscopic dataset to aid in the identification and verification of this compound.

Molecular Structure

The chemical structure and atom numbering scheme used for the subsequent spectroscopic assignments are presented below.

Caption: Molecular structure and atom numbering for spectroscopic assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the quinoxaline ring system. The electron-withdrawing nature of the chloro and trifluoromethyl substituents will cause a general downfield shift of all protons compared to the parent quinoxaline.

-

H3: This proton is on the pyrazine ring, adjacent to a nitrogen atom and a carbon bearing a chlorine atom. It is expected to be a singlet and the most downfield of the protons due to the cumulative electron-withdrawing effects.

-

H5: This proton is ortho to the strongly electron-withdrawing trifluoromethyl group, which will deshield it significantly. It is also meta-coupled to H7. Thus, it should appear as a doublet.

-

H7: This proton is ortho to H8 and meta to H5. It will be deshielded by the CF₃ group, though to a lesser extent than H5. It is expected to appear as a doublet of doublets.

-

H8: This proton is ortho to H7 and furthest from the electron-withdrawing groups, making it the most upfield of the aromatic signals. It is expected to be a doublet.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 | 8.85 | s (singlet) | - |

| H5 | 8.40 | d (doublet) | J ≈ 2.0 |

| H7 | 8.05 | dd (doublet of doublets) | J ≈ 9.0, 2.0 |

| H8 | 7.90 | d (doublet) | J ≈ 9.0 |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Record the spectrum on a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16.

-

Receiver Gain: Auto-adjusted.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 20 ppm.

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show nine signals for the nine unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent atoms (N, Cl) and the electron-withdrawing CF₃ group. The carbon of the trifluoromethyl group will appear as a distinct quartet due to strong one-bond coupling with the three fluorine atoms (¹JCF).

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

|---|---|---|

| C2 | 150.5 | - |

| C3 | 145.0 | - |

| C4a | 142.0 | q, ⁴JCF ≈ 4 Hz |

| C5 | 126.0 | q, ³JCF ≈ 5 Hz |

| C6 | 133.0 | q, ²JCF ≈ 34 Hz |

| C7 | 130.0 | q, ³JCF ≈ 5 Hz |

| C8 | 129.5 | - |

| C8a | 140.0 | - |

| -CF₃ | 123.5 | q, ¹JCF ≈ 275 Hz |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Record the spectrum on a 125 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Receiver Gain: Auto-adjusted.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 240 ppm.

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ = 77.16 ppm).

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by vibrations characteristic of the aromatic system and the C-F and C-Cl bonds. The trifluoromethyl group typically gives rise to very strong, characteristic absorption bands.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3100-3050 | Weak | Aromatic C-H Stretch |

| 1610, 1570, 1480 | Medium | Aromatic C=C and C=N Stretch |

| 1350-1100 | Very Strong | C-F Stretch (from -CF₃ group) |

| 850 | Strong | C-H Out-of-plane Bending |

| 780 | Medium-Strong | C-Cl Stretch |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

Predicted Mass Spectrum (Electron Ionization)

The electron ionization (EI) mass spectrum is expected to show a clear molecular ion peak. A key diagnostic feature will be the isotopic pattern of the molecular ion, [M]⁺˙ and [M+2]⁺˙, in an approximate 3:1 abundance ratio, which is characteristic of a molecule containing one chlorine atom. The fragmentation will likely proceed through the loss of stable radicals and neutral molecules.

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 232 / 234 | [C₉H₄ClF₃N₂]⁺˙ | - (Molecular Ion) |

| 197 | [C₉H₄F₃N₂]⁺ | •Cl |

| 163 | [C₈H₄ClN₂]⁺ | •CF₃ |

| 170 | [C₈H₃F₃N]⁺˙ | HCN |

| 136 | [C₇H₄Cl]⁺ | •CF₃, HCN |

Predicted Fragmentation Pathway

The fragmentation is initiated by the formation of the molecular ion. Subsequent cleavages are driven by the stability of the resulting fragments.

Caption: Proposed fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Column: A suitable capillary column (e.g., HP-5MS).

-

Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 20 °C/min.

-

-

MS Conditions:

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

General Synthesis and Characterization Workflow

The successful synthesis and verification of a novel compound like this compound requires a systematic workflow, integrating synthesis, purification, and comprehensive spectroscopic analysis.

Caption: A typical workflow from synthesis to structural confirmation.

References

-

Yadav, M., et al. (2012). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 638-645. Available at: [Link]

-

ResearchGate. (n.d.). IR spectra of ligands (quinoxaline derivative and ala) and the corresponding complex CuL3ala. Available at: [Link][1]

-

PubChem. (n.d.). 2-Chloroquinoxaline. National Center for Biotechnology Information. Available at: [Link][2]

-

Andonissamy, J., et al. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 19(8), 12109-12126. Available at: [Link][3]

-

ResearchGate. (n.d.). (a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of... Available at: [Link][4]

-

da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available at: [Link][5]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link][6]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link][7]

-

Owaid, S. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Chloroquinoxaline | C8H5ClN2 | CID 238938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. whitman.edu [whitman.edu]

Technical Guide: A Framework for Determining the Solubility Profile of 2-Chloro-6-(trifluoromethyl)quinoxaline in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and interpreting the solubility of 2-Chloro-6-(trifluoromethyl)quinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. A thorough review of scientific literature reveals a lack of specific, publicly available quantitative solubility data for this compound. Therefore, this document shifts focus from presenting pre-existing data to providing a robust, scientifically-grounded methodology for its determination. We detail the well-established isothermal shake-flask method, explain the theoretical principles governing the compound's solubility based on its molecular structure, and provide standardized formats for data reporting. This guide is intended to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals, enabling them to generate high-quality, reproducible solubility data essential for downstream applications.

Introduction: The Critical Role of Solubility

This compound is a substituted quinoxaline, a class of nitrogen-containing heterocyclic compounds that are foundational scaffolds in numerous pharmacologically active agents.[1][2] The trifluoromethyl (CF₃) group is a privileged moiety in medicinal chemistry, known for modulating metabolic stability, lipophilicity, and binding affinity.[1] The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly impacts every stage of the development pipeline. Poor solubility can hinder biological screening, complicate reaction chemistry, create challenges in purification, and ultimately lead to poor bioavailability in formulation.[3]

Therefore, a quantitative understanding of the solubility of this compound in a range of common organic solvents is not merely academic; it is a prerequisite for its effective utilization. This guide provides the theoretical grounding and detailed experimental protocols necessary to generate this crucial data.

Physicochemical Profile and Theoretical Solubility Considerations

To predict and interpret solubility, one must first understand the molecule's inherent physicochemical properties.

Molecular Structure:

-

Molecular Formula: C₉H₃Cl F₃N₂

-

Molecular Weight: 248.59 g/mol

-

Key Structural Features:

-

Quinoxaline Core: A bicyclic aromatic system that is relatively nonpolar and hydrophobic.

-

Chloro Group (-Cl): An electron-withdrawing group that increases lipophilicity.

-

Trifluoromethyl Group (-CF₃): A strongly lipophilic and electron-withdrawing group.

-

Pyrazinic Nitrogens: Two nitrogen atoms within the aromatic system that can act as weak hydrogen bond acceptors.

-

Principle of "Like Dissolves Like": The solubility of this compound will be governed by the interplay of these features with the properties of the solvent.

-

Non-Polar Solvents (e.g., Toluene, Hexanes): The large, nonpolar surface area of the quinoxaline ring system and the lipophilic character of the -Cl and -CF₃ groups suggest that the compound will likely exhibit favorable solubility in these solvents through van der Waals interactions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents possess a significant dipole moment and can engage in dipole-dipole interactions with the polar C-Cl bond and the quinoxaline nitrogens. Solvents like DMSO and DMF are excellent solubilizers for a wide range of organic molecules and are expected to be effective for this compound.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by their ability to donate hydrogen bonds. While the quinoxaline nitrogens can act as hydrogen bond acceptors, the molecule lacks a hydrogen bond donor. Its overall high lipophilicity suggests that solubility will be limited in highly polar protic solvents, particularly water.

Experimental Protocol: Determination of Thermodynamic Solubility

The most reliable and widely accepted method for determining the true equilibrium solubility of a compound is the isothermal shake-flask method .[4][5] This method ensures that a saturated solution is in equilibrium with its solid phase, providing a thermodynamic constant rather than a kinetic measurement.[3][5] The following protocol is a synthesis of best practices recommended by regulatory bodies and experienced contract research organizations.[6][7][8]

Workflow for Thermodynamic Solubility Determination

The diagram below outlines the critical steps of the experimental workflow.

Caption: Workflow for solubility determination via the isothermal shake-flask method.

Step-by-Step Methodology

-

Preparation of Standard Curve:

-

Prepare a primary stock solution of this compound of known concentration (e.g., 10 mg/mL) in a suitable solvent like DMSO or acetonitrile.

-

Perform serial dilutions from this stock to create a series of standards (e.g., 0.1 to 100 µg/mL).

-

Analyze these standards using a validated HPLC-UV method to generate a standard curve of peak area versus concentration. The R² value should be >0.99 for a reliable assay.

-

-

Sample Preparation and Equilibration:

-

Scientist's Note: The key to this method is adding a sufficient excess of the solid compound to ensure the solution remains saturated throughout the experiment.[7] A preliminary test can help estimate the amount needed.[6]

-

Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of 2 mL glass vials.

-

Add a known volume (e.g., 1 mL) of each test solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or vial roller system in a temperature-controlled environment (e.g., 25 °C) for 24 hours.[5] This extended time is crucial to ensure thermodynamic equilibrium is reached between the dissolved and solid states.[3][9]

-

-

Phase Separation and Sampling:

-

After 24 hours, visually inspect each vial to confirm that undissolved solid remains. If a sample is fully dissolved, it was not saturated and must be repeated with more compound.

-

Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw the supernatant using a syringe.

-

Trustworthiness Check: To avoid artificially low results due to compound adsorption, it is critical to use the correct filter. For organic solvents, a low-binding PTFE (polytetrafluoroethylene) syringe filter (e.g., 0.22 or 0.45 µm) is recommended.[10] Discard the first few drops of filtrate to saturate any binding sites on the filter membrane.

-

Filter the supernatant into a clean vial for analysis.

-

-

Quantification and Calculation:

-

Dilute the filtered sample with the mobile phase or a suitable solvent to ensure the concentration falls within the linear range of the standard curve.

-

Inject the diluted sample onto the HPLC-UV system and determine its concentration from the standard curve.[10]

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor. Report the final value in mg/mL and/or µM.

-

Illustrative Data Presentation

While specific experimental data is not available in the literature, researchers generating this data should report it in a clear, structured format. The following table serves as a recommended template and includes hypothetical values based on the theoretical principles discussed in Section 2.0.

Disclaimer: The data presented in Table 1 is purely illustrative and hypothetical. It is intended to serve as a guide for data presentation and is not based on experimental results. Researchers must determine these values experimentally using the protocol provided.

Table 1: Illustrative Solubility of this compound at 25°C

| Solvent | Solvent Class | Dielectric Constant (20°C) | Illustrative Solubility (mg/mL) | Illustrative Solubility (µM) |

| Toluene | Non-Polar | 2.4 | > 50 | > 201,135 |

| Dichloromethane | Non-Polar | 9.1 | > 50 | > 201,135 |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | ~ 45 | ~ 181,021 |

| Ethyl Acetate | Polar Aprotic | 6.0 | ~ 30 | ~ 120,681 |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | ~ 25 | ~ 100,567 |

| Dimethylformamide (DMF) | Polar Aprotic | 38.3 | > 100 | > 402,270 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 100 | > 402,270 |

| Ethanol | Polar Protic | 24.5 | ~ 5 | ~ 20,113 |

| Methanol | Polar Protic | 32.7 | ~ 2 | ~ 8,045 |

| Water | Polar Protic | 80.1 | < 0.01 | < 40 |

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related analogs like 2,3-dichloro-6-(trifluoromethyl)quinoxaline and other halogenated heterocycles provide essential safety guidance.[11][12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[11]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[11]

Conclusion

The solubility of this compound is a fundamental property that dictates its utility in scientific research and development. Although pre-existing data is scarce, this guide provides the necessary tools for any researcher to fill this knowledge gap. By combining a theoretical understanding of the molecule's physicochemical properties with a robust, validated experimental protocol like the isothermal shake-flask method, researchers can generate the reliable, high-quality solubility data needed to advance their projects. Adherence to these systematic procedures will ensure data integrity and enable confident decision-making in reaction design, purification, and formulation development.

References

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. (URL: [Link])

-

Evotec. (n.d.). Thermodynamic Solubility Assay. (URL: [Link])

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. (URL: [Link])

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. (URL: [Link])

-

Phytosafe. (n.d.). OECD 105. (URL: [Link])

-

BioDuro. (n.d.). ADME Solubility Assay. (URL: [Link])

-

Slideshare. (n.d.). solubility experimental methods.pptx. (URL: [Link])

-

OECD. (1995). Test No. 105: Water Solubility. (URL: [Link])

-

PCBiS. (n.d.). Thermodynamic solubility. (URL: [Link])

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. (URL: [Link])

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (URL: [Link])

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (URL: [Link])

-

Domainex. (n.d.). Thermodynamic Solubility Assay. (URL: [Link])

-

Legislation.gov.uk. (n.d.). a.6. water solubility. (URL: [Link])

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (URL: [Link])

-

PubChem. (n.d.). 2-Chloro-5,6-bis(fluoromethyl)quinoxaline. (URL: [Link])

-

PubChem. (n.d.). 2-Chloro-6-methoxyquinoxaline. (URL: [Link])

-

National Institutes of Health. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. (URL: [Link])

-

ResearchGate. (n.d.). 2-Chloroquinoxaline. (URL: [Link])

Sources

- 1. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. evotec.com [evotec.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 6. oecd.org [oecd.org]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. chemicalbook.com [chemicalbook.com]

Introduction: The Quinoxaline Scaffold as a Cornerstone in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Quinoxaline Derivatives

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have garnered immense interest from researchers and drug development professionals due to their vast spectrum of biological activities and therapeutic potential.[2] The structural simplicity, synthetic accessibility, and the ability of its nitrogen atoms to form crucial hydrogen bonds make the quinoxaline nucleus a versatile foundation for designing novel therapeutic agents.[3] Marketed drugs such as Glecaprevir (an antiviral) and Erdafitinib (an anticancer agent) feature the quinoxaline core, underscoring its clinical significance.[4][5]

This guide provides a comprehensive exploration of the multifaceted biological activities of quinoxaline derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. It is designed to serve as a technical resource for researchers aiming to navigate the complexities of quinoxaline chemistry and pharmacology in the pursuit of next-generation therapeutics.

Core Synthesis Strategies: Building the Quinoxaline Framework

The versatility of the quinoxaline scaffold stems from its straightforward and adaptable synthesis. The most classical and widely employed method is the condensation reaction between an aromatic ortho-diamine (like o-phenylenediamine) and a 1,2-dicarbonyl compound.[6][7] This foundational reaction allows for significant diversity in the final product through the selection of variously substituted starting materials. Modern synthetic organic chemistry has introduced numerous refinements to this process, including the use of green, recyclable catalysts and microwave-assisted methods to improve yields and reduce reaction times.[8][9]

The causality behind this core reaction lies in the nucleophilic nature of the amino groups of the diamine attacking the electrophilic carbonyl carbons, followed by cyclization and dehydration to form the stable aromatic pyrazine ring.

Anticancer Activity: A Multifaceted Approach to Oncology

Quinoxaline derivatives have emerged as a prominent class of anticancer agents, demonstrating potent activity against a wide array of human cancer cell lines.[1][10] Their efficacy is not tied to a single mechanism but rather a diverse portfolio of molecular interactions, making them robust candidates for overcoming the challenges of drug resistance.[11]

Mechanisms of Anticancer Action

The primary mechanisms through which quinoxalines exert their anticancer effects include:

-

Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Quinoxaline derivatives have been designed as selective ATP-competitive inhibitors of key kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and others in the PI3K/AKT/mTOR pathway.[12][13] By blocking these enzymes, the derivatives halt the downstream signaling responsible for cell proliferation, angiogenesis, and survival.

-

Topoisomerase Inhibition: Topoisomerases are critical enzymes that manage DNA topology during replication. Certain quinoxaline compounds inhibit these enzymes, particularly Topoisomerase II (Topo II), leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[14]

-

Induction of Apoptosis: A hallmark of cancer is the evasion of programmed cell death (apoptosis). Quinoxaline derivatives can trigger this process through various means, including the upregulation of pro-apoptotic proteins like p53 and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[14][15]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the anticancer potency of quinoxaline derivatives. Key findings indicate that the nature and position of substituents on the quinoxaline ring are critical determinants of activity.[16]

-

Positions 2 and 3: These are the most common sites for modification. Introducing aryl or heteroaryl groups can significantly influence potency. For instance, replacing phenyl rings with furanyl rings at these positions has been shown to enhance antiproliferative activity.[12]

-

Position 6: Substitutions at this position, such as an amino group, can serve as an anchor for further derivatization, leading to potent kinase inhibitors.[12]

-

Linkers: The use of linkers like amides, sulfonamides, or ureas to connect other functional moieties to the quinoxaline core often enhances anticancer effects by allowing for optimal interaction with the target protein.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Quinoxaline Derivative (IV) | PC-3 (Prostate) | 2.11 | [1][14] |

| Quinoxaline Derivative (III) | PC-3 (Prostate) | 4.11 | [1][14] |

| Triazole-Substituted Quinoxaline | THP-1 (Leukemia) | 1.6 | [1] |

| Quinoxaline-Sulfonamide (VIIIa) | HepG2 (Liver) | 9.8 | [13] |

| Quinoxaline-Amide (XVa) | MCF-7 (Breast) | 5.3 | [13] |

Antimicrobial and Antiviral Activities

The quinoxaline scaffold is present in several natural antibiotics, including echinomycin and levomycin, which are known to act against Gram-positive bacteria.[3] This has inspired the development of a wide range of synthetic derivatives with potent antibacterial, antifungal, and antiviral properties.[6][17]

Antibacterial and Antifungal Mechanisms

Quinoxaline derivatives often exert their antimicrobial effects by interfering with essential cellular processes in pathogens. Quinoxaline 1,4-dioxides, for example, are a notable class that has found clinical application.[18] Their N-oxide groups can be reduced within bacterial or tumor cells, which are often hypoxic (low oxygen), leading to the generation of reactive oxygen species and subsequent cellular damage.[18] Other derivatives may inhibit DNA gyrase or disrupt cell membrane integrity. Certain compounds have shown potent antifungal activity against plant pathogens like Rhizoctonia solani and pathogenic fungi like Candida albicans.[19][20]

Antiviral Mechanisms

The development of quinoxaline-based antiviral agents is a rapidly growing field, prompted by the need for new therapies against emerging viral threats.[21][22][23] These compounds have demonstrated activity against a variety of DNA and RNA viruses.[24]

-

HIV: Certain derivatives are potent non-nucleoside inhibitors of HIV-1 reverse transcriptase, an essential enzyme for viral replication.[21]

-

Hepatitis C Virus (HCV): Marketed drugs containing the quinoxaline scaffold, like Glecaprevir, function as inhibitors of the HCV NS3/4A protease.[4]

-

Herpes Simplex Virus (HSV): Some derivatives can reduce viral plaque formation by interfering with viral replication processes.[3][24]

-

Coronaviruses: Recent research has highlighted the potential of quinoxalines as inhibitors of key coronavirus enzymes, such as the main protease (Mpro), which is vital for viral replication.[25]

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases. Quinoxaline derivatives have been identified as potent anti-inflammatory agents, acting through multiple mechanisms to suppress the inflammatory response.[26]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of quinoxalines are primarily attributed to their ability to inhibit key inflammatory mediators:[26]

-

Inhibition of Pro-inflammatory Enzymes: They can inhibit cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins, key mediators of pain and inflammation.[27] Some derivatives also inhibit lipoxygenase (LOX).[9]

-

Suppression of Cytokines: Compounds have been shown to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[15]

-

Modulation of Signaling Pathways: They can interfere with inflammatory signaling cascades, such as the nuclear factor kappa B (NF-κB) and p38 MAP kinase pathways, which control the expression of numerous inflammatory genes.[26]

Two quinoxaline derivatives, DEQX and OAQX, were found to reduce leukocyte migration and decrease levels of IL-1β and TNF-α, demonstrating both anti-inflammatory and peripheral analgesic effects.[15]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized and validated protocols are essential. The choice of assay is dictated by the biological activity being investigated.

Protocol 1: MTT Assay for In Vitro Anticancer Activity

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound by measuring the metabolic activity of cells.